Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate
Description
Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate is a piperidine derivative characterized by a benzyl group at the 1-position, an amino group at the 4-position, and a methyl ester side chain. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol (CAS: 1510048-87-9) .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C15H22N2O2/c1-19-14(18)11-15(16)7-9-17(10-8-15)12-13-5-3-2-4-6-13/h2-6H,7-12,16H2,1H3 |
InChI Key |
DWHSORXVZUSBNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate typically involves the reaction of 1-benzylpiperidin-4-one with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to make the process more efficient.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The amino group in the target compound enhances basicity and hydrogen-bonding capacity compared to hydroxyl-containing analogues (e.g., CAS 1415564-49-6, 67281-07-6) . The benzyl group contributes to aromatic interactions and steric bulk, contrasting with methyl or ethyl substituents in other derivatives .
Ring Structure Variations :
- The 4-ylidene group in CAS 206558-34-1 introduces conjugation and rigidity, altering electronic properties and stability compared to saturated piperidine rings .
- 2,2,6,6-Tetramethylpiperidine derivatives () feature sterically hindered cores, reducing reactivity at the nitrogen center .
Research Findings and Property Relationships
- QSPR Modeling: Studies indicate that structural similarity (e.g., shared ester groups) improves predictive accuracy in quantitative structure–property relationship (QSPR) models. For example, compounds with identical ester chains but differing substituents (e.g., amino vs. hydroxyl) show strong correlations in solubility and partition coefficients (R² ≈ 0.9) .
- Biological Relevance: Amino-substituted derivatives (e.g., the target compound) are prioritized in drug discovery for their ability to form salt bridges with biological targets .
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